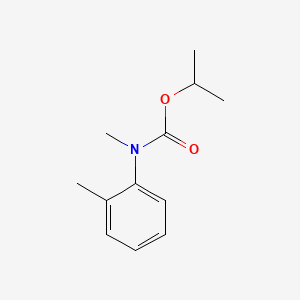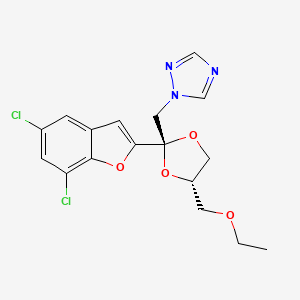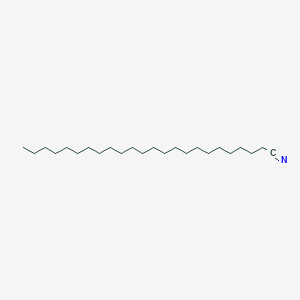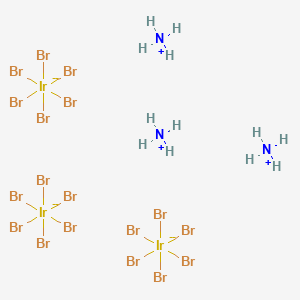
Triammonium hexabromoiridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triammonium hexabromoiridate is a coordination compound with the chemical formula (NH₄)₃[IrBr₆] It is composed of iridium in the +3 oxidation state, coordinated with six bromide ions, and three ammonium ions to balance the charge
Preparation Methods
Synthetic Routes and Reaction Conditions
Triammonium hexabromoiridate can be synthesized through the reaction of iridium(III) chloride with ammonium bromide in an aqueous solution. The reaction typically involves dissolving iridium(III) chloride in water, followed by the addition of ammonium bromide. The mixture is then heated to facilitate the formation of the hexabromoiridate complex. The resulting solution is cooled, and the this compound precipitates out, which can be collected by filtration and dried.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, concentration, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Triammonium hexabromoiridate undergoes various chemical reactions, including:
Oxidation: The iridium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of iridium.
Substitution: Ligand exchange reactions where bromide ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as chlorine or bromine can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Ligand exchange can be facilitated by using ligands such as phosphines or amines under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state iridium complexes.
Reduction: Lower oxidation state iridium complexes.
Substitution: New coordination compounds with different ligands replacing the bromide ions.
Scientific Research Applications
Triammonium hexabromoiridate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other iridium complexes and studying coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic applications, particularly in cancer treatment due to the unique properties of iridium complexes.
Industry: Utilized in catalysis and materials science for developing new catalytic processes and advanced materials.
Mechanism of Action
The mechanism by which triammonium hexabromoiridate exerts its effects involves the interaction of the iridium center with target molecules. The iridium ion can coordinate with various ligands, facilitating catalytic reactions or interacting with biological molecules. The specific pathways and molecular targets depend on the context of its application, such as catalysis or therapeutic use.
Comparison with Similar Compounds
Similar Compounds
- Potassium hexabromoiridate (K₃[IrBr₆])
- Sodium hexabromoiridate (Na₃[IrBr₆])
- Ammonium hexachloroiridate ((NH₄)₃[IrCl₆])
Uniqueness
Triammonium hexabromoiridate is unique due to the presence of ammonium ions, which can influence its solubility and reactivity compared to similar compounds with different counterions. The bromide ligands also impart distinct chemical properties, making it suitable for specific applications in catalysis and materials science.
Properties
CAS No. |
86638-19-9 |
|---|---|
Molecular Formula |
Br18H12Ir3N3-3 |
Molecular Weight |
2069.0 g/mol |
IUPAC Name |
triazanium;hexabromoiridium(2-) |
InChI |
InChI=1S/18BrH.3Ir.3H3N/h18*1H;;;;3*1H3/q;;;;;;;;;;;;;;;;;;3*+4;;;/p-15 |
InChI Key |
ZBKXEBCDGSKURH-UHFFFAOYSA-A |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].Br[Ir-2](Br)(Br)(Br)(Br)Br.Br[Ir-2](Br)(Br)(Br)(Br)Br.Br[Ir-2](Br)(Br)(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



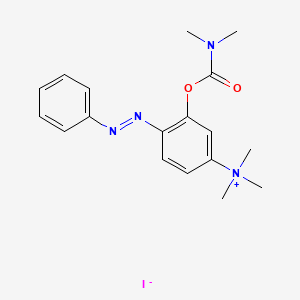
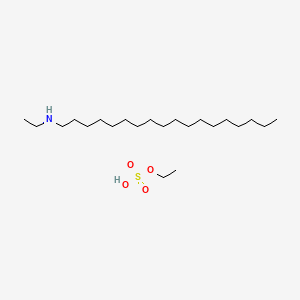
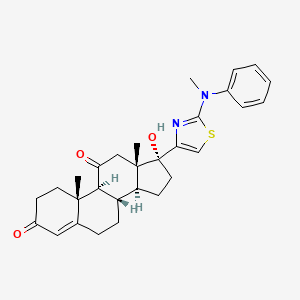
![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)
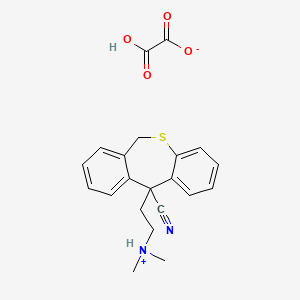
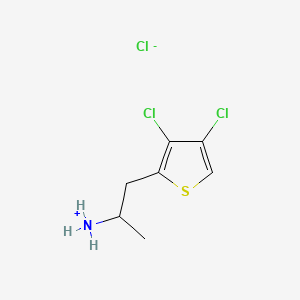
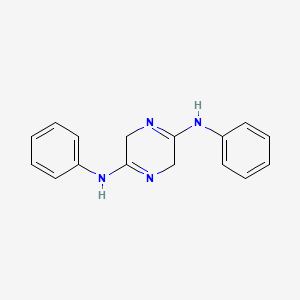
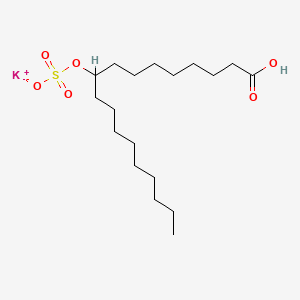
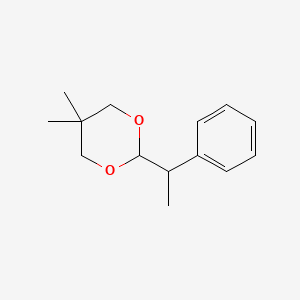
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)
